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Compound of Interest

Compound Name: 1,1-Diethoxypentane

Cat. No.: B1346685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,1-Diethoxypentane, also known as pentanal diethyl acetal or valeraldehyde diethyl acetal, is

an organic compound with the chemical formula C₉H₂₀O₂.[1][2][3] It belongs to the acetal class

of organic molecules, which are characterized by two ether groups attached to a single carbon

atom. This functional group imparts stability under neutral and basic conditions, while being

susceptible to cleavage under acidic conditions. This reactivity profile makes 1,1-
diethoxypentane a valuable intermediate and protecting group in organic synthesis,

particularly in the pharmaceutical and flavor and fragrance industries. This guide provides a

comprehensive overview of its chemical and physical properties, a detailed experimental

protocol for its synthesis, and its spectroscopic characterization.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 1,1-diethoxypentane is presented

in Table 1. This data is essential for its handling, application in reactions, and purification.
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Property Value Reference

CAS Number 3658-79-5 [1][2][3]

Molecular Formula C₉H₂₀O₂ [1][2][3]

Molecular Weight 160.26 g/mol [4]

IUPAC Name 1,1-diethoxypentane [3]

Synonyms
Pentanal diethyl acetal,

Valeraldehyde diethyl acetal
[3][5]

Appearance Colorless liquid

Boiling Point 163 °C at 760 mmHg [3]

Density 0.826 - 0.832 g/cm³ at 25 °C [5]

Refractive Index 1.399 - 1.405 at 20 °C [5]

Flash Point 36.11 °C (97.00 °F) [5]

Solubility
Insoluble in water; soluble in

alcohols and oils.

Experimental Protocols
Synthesis of 1,1-Diethoxypentane via Acid-Catalyzed
Acetalization
The most common method for the synthesis of 1,1-diethoxypentane is the acid-catalyzed

reaction of pentanal (valeraldehyde) with an excess of ethanol. The equilibrium of this reaction

is driven towards the product by removing the water formed during the reaction, typically using

a Dean-Stark apparatus.

Materials:

Pentanal (Valeraldehyde)

Ethanol (absolute)
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p-Toluenesulfonic acid (catalytic amount)

Toluene (or another suitable solvent for azeotropic removal of water)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Diethyl ether

Equipment:

Round-bottom flask

Dean-Stark apparatus

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux

condenser, add pentanal, a 3 to 5-fold molar excess of absolute ethanol, and a catalytic

amount of p-toluenesulfonic acid.

Add a volume of toluene sufficient to fill the Dean-Stark trap.

Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will

collect in the Dean-Stark trap, with the denser water separating at the bottom.
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Continue the reflux until no more water is collected in the trap, indicating the completion of

the reaction.

Allow the reaction mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate

solution to neutralize the acid catalyst.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the

solvent and excess ethanol.

Purify the crude 1,1-diethoxypentane by fractional distillation under atmospheric or reduced

pressure. Collect the fraction boiling at approximately 163 °C.

Spectroscopic Characterization
Spectroscopic analysis is crucial for the confirmation of the structure and purity of the

synthesized 1,1-diethoxypentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data is predicted as experimental spectra were not readily available

in the searched literature. This information should be used as a guide for spectral

interpretation.

¹H NMR (Predicted):
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.4 Triplet 1H -CH(OEt)₂

~3.5 Quartet 4H -OCH₂CH₃

~1.5 Multiplet 2H -CH₂CH(OEt)₂

~1.3 Multiplet 4H -CH₂CH₂CH₂-

~1.2 Triplet 6H -OCH₂CH₃

~0.9 Triplet 3H -CH₂CH₃

¹³C NMR (Predicted):

Chemical Shift (ppm) Assignment

~103 -CH(OEt)₂

~60 -OCH₂CH₃

~35 -CH₂CH(OEt)₂

~28 -CH₂CH₂CH(OEt)₂

~23 -CH₂CH₃

~15 -OCH₂CH₃

~14 -CH₂CH₃

Mass Spectrometry (MS)
Mass spectrometry data for 1,1-diethoxypentane is available from the NIST WebBook. The

electron ionization (EI) mass spectrum typically shows fragmentation patterns characteristic of

acetals. Common fragments include the loss of an ethoxy group and cleavage of the pentyl

chain.

Infrared (IR) Spectroscopy
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The infrared spectrum of 1,1-diethoxypentane will exhibit characteristic C-O stretching

vibrations for the ether linkages in the 1150-1050 cm⁻¹ region. The spectrum will also show C-

H stretching and bending vibrations for the alkyl groups. A key feature is the absence of a

strong carbonyl (C=O) stretching band around 1700 cm⁻¹, which would be present in the

starting material, pentanal.

Safety and Handling
1,1-Diethoxypentane is a flammable liquid and vapor.[3] It should be handled in a well-

ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn. For detailed safety

information, refer to the Safety Data Sheet (SDS).

Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1,1-
diethoxypentane.

Pentanal + Ethanol
(Excess)

Acid Catalyst (p-TsOH)
Toluene, Reflux

(Dean-Stark)

Neutralization (NaHCO3)
Aqueous Wash Drying (Na2SO4) Fractional Distillation 1,1-Diethoxypentane

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1,1-diethoxypentane.

Acetalization Reaction Mechanism
The diagram below outlines the key steps in the acid-catalyzed formation of 1,1-
diethoxypentane from pentanal and ethanol.
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Step 1: Protonation

Step 2: Nucleophilic Attack Step 3: Proton Transfer & Water Elimination

Step 4: Second Nucleophilic Attack & Deprotonation

Pentanal Protonated Pentanal H+

Hemiacetal IntermediateEthanol Carbocation H+, -H2O

1,1-DiethoxypentaneEthanol

Click to download full resolution via product page

Caption: Mechanism of acid-catalyzed acetalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1346685#1-1-diethoxypentane-cas-number-3658-79-
5-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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